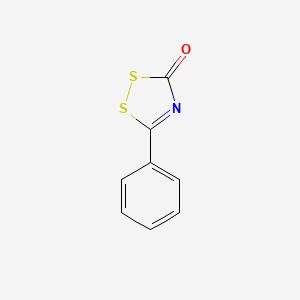

5-Phenyl-1,2,4-dithiazol-3-one

Cat. No. B8698274

M. Wt: 195.3 g/mol

InChI Key: LKDWQHQNDDNHSC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06500944B2

Procedure details

All the glassware were dried in the preheated oven prior to the reaction for two hours at 200° C. A 500 ml three neck round bottom flask was equipped with magnetic bar, thermometer, pressure equalizing funnel and a positive inflow of argon. The assembly was placed on to the magnetic stirrer having ice bath. Chlorocarbonyl sulfenyl chloride (9.55 grams, 72.87 mmol) was transferred to the reaction flask. 100 ml of CH3CN was also added to the flask. The mixture was cooled down to 10° C. Thiobenzamide (10 grams, 72.87 mmol) was dissolved in a separate flask using 80 ml of CH3CN and diisopropylethylamine (18.84 gm, 145.76 mmol). This solution was transferred to the pressure equalizing funnel. The thiobenzamide solution was added slowly to the reaction flask. The temperature of the flask raised to 12-15° C. The mixture was stirred for 30 min. at 5-10° C. The disappearance of the starting material and formation of two isomeric nonpolar spots was observed on TLC. The reaction mixture was filtered through a sintered funnel. The filtrate was rotaevaporated to dryness and left on high vacuum for two hours. The solid was crystallized with a mixture of hexanes and ethyl acetate in a ratio of 95:5, respectively. The upper nonpolar spot on the TLC was left behind in the mother liquor and characterized as 3,5-diphenyl-1,2,4-thiadiazole. The crystals of 3-phenyl-1,2,4-dithiazoline-5-one were light yellow in color and the recovery was 9.25 gm (65%). The yield of the crude mix was 75%. The structure of 3-phenyl-1,2,4-dithiazoline-5-one was confirmed by 1H-NMR (FIG. 1), 13C-NMR (FIG. 2), mass spectrometry (FIG. 3) and elemental analysis.

[Compound]

Name

three

Quantity

500 mL

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]([S:4]Cl)=[O:3].[C:6]([NH2:14])(=[S:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N(C(C)C)CC)(C)C>CC#N>[C:7]1([C:6]2[S:13][S:4][C:2](=[O:3])[N:14]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

|

Inputs

Step One

[Compound]

|

Name

|

three

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

9.55 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)SCl

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=S)N

|

Step Four

|

Name

|

|

|

Quantity

|

18.84 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=S)N

|

Step Six

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 30 min. at 5-10° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

All the glassware were dried in the preheated oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to the reaction for two hours at 200° C

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature of the flask raised to 12-15° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through a sintered funnel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left on high vacuum for two hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was crystallized with a mixture of hexanes and ethyl acetate in a ratio of 95:5

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The upper nonpolar spot on the TLC was left behind in the mother liquor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The yield of the crude mix

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=CC=C1)C=1SSC(N1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |